

Molecular Mechanism and Intracellular Effects

Author: Smolecule Technical Support Team. **Date:** February 2026

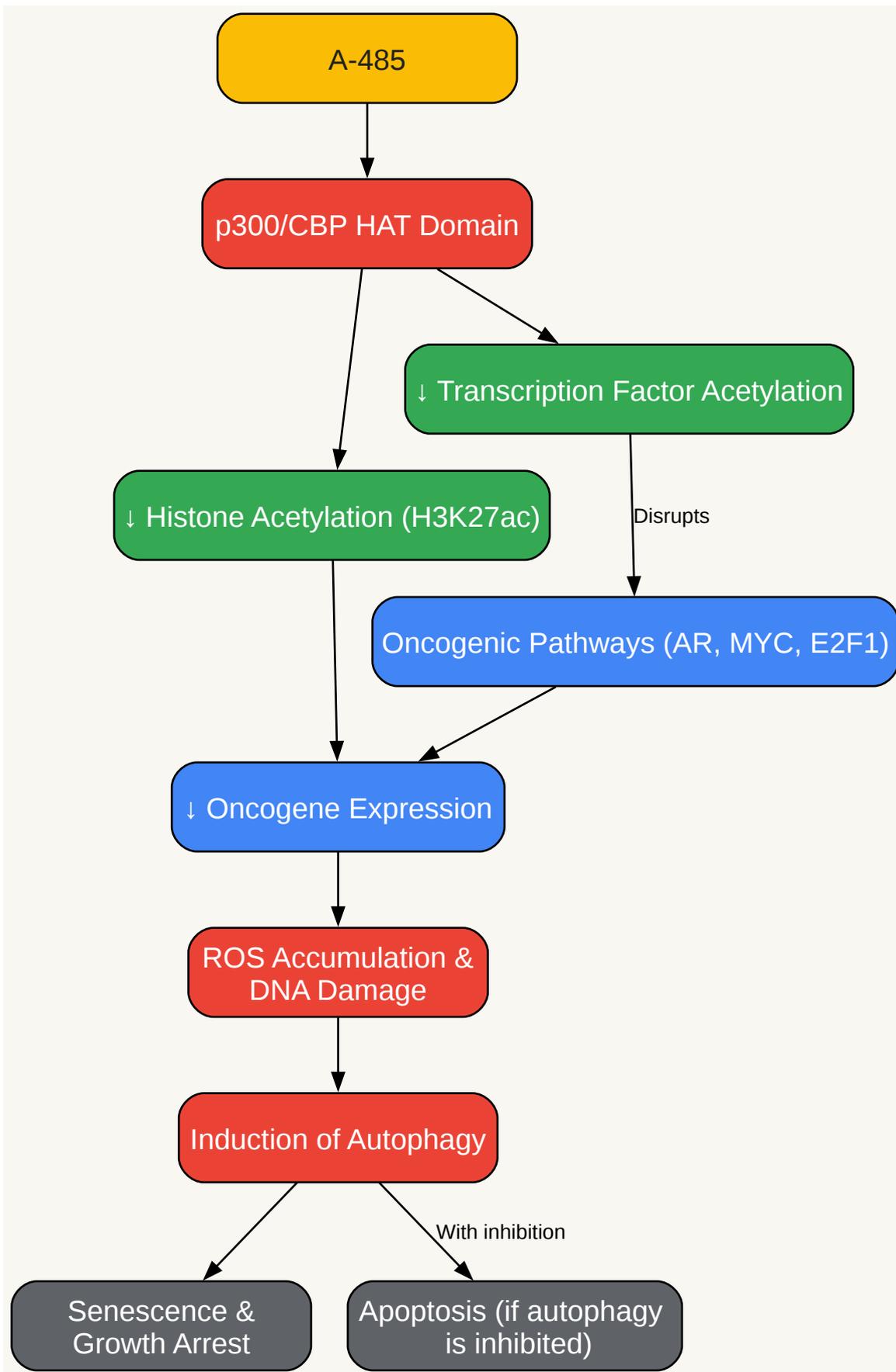
Compound Focus: A-485

Cat. No.: S516546

Get Quote

The inhibitory action of **A-485** on the HAT domain of p300/CBP has several downstream consequences that explain its anti-proliferative effects in cancer cells.

- **Impact on Core Transcription:** p300/CBP catalyzes histone H3 lysine 27 acetylation (**H3K27ac**), a key mark at active enhancers and promoters. **A-485** treatment **significantly reduces H3K27ac levels**, thereby suppressing the transcription of genes critical for cell identity and oncogenic potential [1] [2] [3].
- **Disruption of Key Signaling Pathways:** p300/CBP is involved in multiple oncogenic signaling pathways. **A-485** disrupts this by acetylating specific transcription factors. It inhibits **androgen receptor (AR) signaling** in prostate cancer and promotes the ubiquitination and degradation of **FOXO1**, thereby suppressing hepatic gluconeogenesis [4] [5].
- **Induction of Senescence and Autophagy:** In NSCLC cells, **A-485** induces **reactive oxygen species (ROS) accumulation**, leading to DNA damage and activation of the autophagic pathway, resulting in **senescence-associated growth arrest**. Inhibition of autophagy in this context can trigger apoptotic cell death [3].



[Click to download full resolution via product page](#)

Quantitative Profiling and Experimental Data

The potency of **A-485** is demonstrated through its activity across various cancer cell lines, as shown in the table below which compiles key experimental data.

Cell Line	Cancer Type	Assay Readout	Reported Value (IC ₅₀ /EC ₅₀)	Experimental Context
p300 HAT [6]	<i>In vitro</i> enzymatic	HAT activity inhibition	IC₅₀ = 9.8 nM	Biochemical assay
CBP HAT [6]	<i>In vitro</i> enzymatic	HAT activity inhibition	IC₅₀ = 2.6 nM	Biochemical assay
LNCaP [6]	Prostate Cancer	Cell proliferation	EC₅₀ = 0.26 μM	3-5 day viability assay
22Rv1 [6]	Prostate Cancer (CRPC)	Cell proliferation	IC₅₀ = 490 nM	3-day viability assay
MM1.S [6]	Multiple Myeloma	Cell proliferation	EC₅₀ = 139 nM	72-hour MTS assay
MV4;11 [6]	Acute Myeloid Leukemia	Cell proliferation	IC₅₀ = 255.2 nM	3-day viability assay
A549 [3]	Non-Small Cell Lung Cancer (NSCLC)	Colony Formation	~50% reduction	At 10 μM
H1299 [3]	Non-Small Cell Lung Cancer (NSCLC)	Colony Formation	~80% reduction	At 20 μM

Key Experimental Protocols for In Vitro Research

To evaluate the effects of **A-485** in a research setting, several standard protocols are used. Here is a summary of key methodologies derived from the search results.

- **Cell Viability and Proliferation Assays**

- **Purpose:** To determine the anti-proliferative effects (IC_{50}/EC_{50}) of **A-485** [1] [6] [3].
- **Typical Protocol:** Cells are cultured in 96-well plates and treated with serial dilutions of **A-485**. After **72 hours**, cell viability is assessed using reagents like **CellTiter-Glo** (measuring ATP levels) or **CCK-8**. Optical density or luminescence is measured to calculate the percentage of viable cells relative to a DMSO-treated control [1] [6].

- **Colony Formation Assay**

- **Purpose:** To assess long-term clonogenic survival and self-renewal capacity after **A-485** treatment [3].
- **Typical Protocol:** Cells are treated with **A-485** (e.g., **10-20 μ M**) for a specified period. The drug-containing medium is then replaced with fresh medium, and cells are allowed to grow and form colonies for **1-2 weeks**. Colonies are fixed, stained (e.g., with crystal violet), and counted. **A-485** typically causes a **dose-dependent reduction in colony numbers** [3].

- **Western Blot Analysis**

- **Purpose:** To confirm target engagement and downstream molecular effects [1] [3].
- **Typical Protocol:** Cells are treated with **A-485** (common range: **0.5-20 μ M** for **24-72 hours**) and lysed. Proteins are separated by **SDS-PAGE**, transferred to a PVDF membrane, and probed with primary antibodies against key markers like **Ac-H3K27**, **Ac-H3K18**, **LC3** (for autophagy), and loading controls. **A-485** treatment should show a **dose-dependent decrease in Ac-H3K27/Ac-H3K18** levels [1] [3].

- **Flow Cytometry for Cell Cycle and Apoptosis**

- **Purpose:** To analyze **A-485**-induced cell cycle arrest and death [1] [3].
- **Cell Cycle Protocol:** After **A-485** treatment, cells are fixed, treated with RNase, stained with **Propidium Iodide (PI)**, and analyzed by flow cytometry to determine DNA content. **A-485** often induces a **G0/G1 phase arrest** [3].
- **Apoptosis Protocol:** Cells are stained with **Annexin V/7-AAD** and analyzed by flow cytometry to distinguish early and late apoptotic cells. As a single agent, **A-485** may not strongly induce apoptosis, but it can do so when combined with autophagy inhibitors [1] [3].

Future Directions and Therapeutic Combinations

Research indicates that the future therapeutic potential of **A-485** may lie in rational combination strategies.

- **Overcoming Adaptive Resistance:** In NSCLC, **A-485** induces a protective autophagy. Combining **A-485** with **autophagy inhibitors (e.g., Chloroquine)** can shift the cellular response from senescence to apoptosis, creating a more effective therapeutic outcome [3].
- **Exploiting Synthetic Lethality:** Loss-of-function mutations in the *CREBBP* gene, common in lymphomas and leukemias, create a "paralog dependency" on p300. This vulnerability can be targeted with p300/CBP inhibitors like **A-485** or next-generation **PROTAC degraders**, which are being developed to achieve even greater selectivity for p300 over CBP [2].
- **Synergy with Other Agents:** In Diffuse Large B-Cell Lymphoma (DLBCL), the EP300 inhibitor **A-485** showed **synergistic effects when combined with the XPO1 inhibitor KPT8602**, resulting in enhanced tumor suppression in vivo with minimal toxicity [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Targeting EP300 in diffuse large b-cell lymphoma [pmc.ncbi.nlm.nih.gov]
2. Development of p300-targeting degraders with enhanced ... [pubs.rsc.org]
3. Pharmacological targeting of CBP/p300 drives a redox ... [nature.com]
4. CBP/p300, a promising therapeutic target for prostate cancer [pmc.ncbi.nlm.nih.gov]
5. Selective inhibition of CBP/p300 HAT by A-485 results in ... [nature.com]
6. A-485 | p300/CBP Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [Molecular Mechanism and Intracellular Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516546#a-485-p300-cbp-inhibitor-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com